- Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines, Phosphorus, 2020, 195(8), 666-676

Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

メチルリチウム(1.6M in ジエチルエーテル)は、有機合成において極めて重要なアルキルリチウム試薬です。特に強塩基性および求核性を有し、エステルやケトンなどのカルボニル化合物との反応に広く用いられます。1.6Mという高濃度でジエチルエーテル中に安定に溶解しており、取り扱いが容易です。また、低温条件下でも良好な反応性を示し、精密な有機合成反応に適しています。空気や水分に対して極めて敏感なため、不活性ガス下での取り扱いが必須ですが、その高い反応性から効率的な有機金属反応を可能にします。

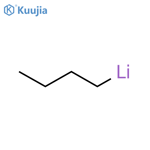

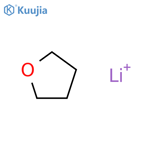

917-54-4 structure

商品名:Methyllithium (1.6M in Diethyl Ether)

Methyllithium (1.6M in Diethyl Ether) 化学的及び物理的性質

名前と識別子

-

- Methyllithium

- Methyllithium solution

- Methyllithium lithium bromide complex solution

- MethyllithiumcomplexedwithlithiumbromideinethyletherMc

- lithium,carbanide

- Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal

- 1.6 M in diethyl ether, MkSeal

- Lithium methanide

- Lithium methide

- Lithium,methyl

- MeLi

- methyllitium

- methyl-lithiu

- Methyl-lithium

- Lithium,methyl-

- Methyllithium (ACI)

- AKOS015840105

- Q413849

- Lithium, methyl-

- DTXSID7061273

- NS00079585

- Methyl lithium

- EINECS 213-026-4

- IHLVCKWPAMTVTG-UHFFFAOYSA-N

- 917-54-4

- M1655

- lithium;carbanide

- EC 213-026-4

- MFCD00008253

- CHEBI:51486

- methllithium

- methyllithum

- CH3Li

- Methyllithium (1.6M in Diethyl Ether)

-

- MDL: MFCD00008253

- インチ: 1S/CH3.Li/h1H3;

- InChIKey: DVSDBMFJEQPWNO-UHFFFAOYSA-N

- ほほえんだ: C[Li]

計算された属性

- せいみつぶんしりょう: 22.03950

- どういたいしつりょう: 22.039

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 2

- 回転可能化学結合数: 0

- 複雑さ: 2

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.846 g/mL at 25 °C

- ゆうかいてん: 70-71 ºC

- ふってん: 35℃

- フラッシュポイント: 華氏温度:5°f< br / >摂氏度:-15°C< br / >

- ようかいど: Reacts with water

- すいようせい: Reacts with water.

- PSA: 0.00000

- LogP: 0.58380

- かんど: Air & Moisture Sensitive

- じょうきあつ: No data available

- ようかいせい: 炭化水素系溶媒に不溶、エーテル系溶媒に適宜溶解することができ、水や他のプロトン溶媒と反応してメタンを形成します

- 濃度: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H224-H250-H260-H302-H305-H314-H335+H336-H361

- 警告文: P201-P202-P210-P222-P223-P231+P232-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P302+P334-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P313-P335+P334-P370+P378-P402+P404-P403+P233-P405-P422-P501

- 危険物輸送番号:UN 3399 4.3/PG 1

- WGKドイツ:2

- 危険カテゴリコード: 11-15-36/37/38

- セキュリティの説明: S16-S26-S36/37/39-S45-S43-S30-S60

- 福カードFコード:10

-

危険物標識:

- 包装グループ:I

- TSCA:Yes

- 危険レベル:4.3

- セキュリティ用語:4.3

- リスク用語:R12; R14/15; R17; R19; R22; R34

- 包装等級:I

- ちょぞうじょうけん:0-10°C

Methyllithium (1.6M in Diethyl Ether) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-100ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 100ml |

¥806 | 2024-05-21 | |

| Enamine | EN300-39354-0.25g |

lithium(1+) ion methanide |

917-54-4 | 0.25g |

$240.0 | 2023-02-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 514330-100ML |

917-54-4 | 100ML |

¥1289.93 | 2023-01-17 | |||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M82000-100ml |

Methyllithium |

917-54-4 | 1.6 M in diethyl ether, Acseal | 100ml |

¥418.0 | 2024-07-15 | |

| BAI LING WEI Technology Co., Ltd. | 93-0358-0.25mole |

Methyllithium, complexed with lithium bromide in ethyl ether (1.5M) |

917-54-4 | 0.25mole |

¥ 1935 | 2021-07-08 | ||

| Enamine | EN300-39354-0.05g |

lithium(1+) ion methanide |

917-54-4 | 0.05g |

$112.0 | 2023-02-10 | ||

| Cooke Chemical | A4598229-500ml |

Methyllithium solution |

917-54-4 | 3.1Mindiethoxymethane | 500ml |

RMB 1599.20 | 2023-09-07 | |

| TRC | M305825-250ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 250ml |

165.00 | 2021-08-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299175-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 3.1 M in diethoxymethane | 500ml |

¥3399.90 | 2023-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000457-500ml |

Methyllithium (1.6M in Diethyl Ether) |

917-54-4 | 1.6 M in diethyl ether | 500ml |

¥3150 | 2024-05-21 |

Methyllithium (1.6M in Diethyl Ether) 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Hexane ; 10 min, -40 - -30 °C; 1 h, -40 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Diethyl ether

リファレンス

- One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion, Journal of the American Chemical Society, 1986, 108(13), 3819-24

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Diethyl ether

リファレンス

- Preparation of halide-free methyllithium (lithium, methyl-), Organic Syntheses, 1984, 62, 101-10

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ; 60 min, -45 °C

リファレンス

- Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst, Angewandte Chemie, 2016, 55(1), 383-386

合成方法 5

はんのうじょうけん

リファレンス

- Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation, Tetrahedron Letters, 1995, 36(10), 1671-2

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Diethyl ether ; reflux; 3 h, reflux

リファレンス

- Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene, Neftekhimiya, 2008, 48(4), 300-305

合成方法 8

はんのうじょうけん

リファレンス

- Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

合成方法 9

はんのうじょうけん

リファレンス

- Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

合成方法 10

はんのうじょうけん

1.1 Solvents: Benzene-d6 ; rt

リファレンス

- Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent, Inorganic Chemistry, 2014, 53(12), 5890-5892

合成方法 11

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Diethyl ether ; heated; 1 h, reflux

リファレンス

- Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions, Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

合成方法 12

はんのうじょうけん

リファレンス

- Product subclass 7: Alkyllithium and cycloalkyllithium compounds, Science of Synthesis, 2006, 8, 243-252

合成方法 13

はんのうじょうけん

リファレンス

- Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents, Journal of the American Chemical Society, 1982, 104(6), 1636-43

合成方法 14

合成方法 15

はんのうじょうけん

リファレンス

- Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study, Journal of Organic Chemistry, 2002, 67(10), 3257-3265

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ; 15 min, 0 °C; 30 min, 0 °C

リファレンス

- Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents, Journal of the American Chemical Society, 2022, 144(36), 16631-16637

合成方法 17

はんのうじょうけん

リファレンス

- Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

- lithium(1+) ion butan-1-ide

- Methyllithium (1.6M in Diethyl Ether)

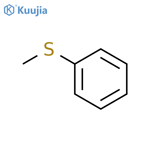

- Thioanisol

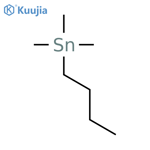

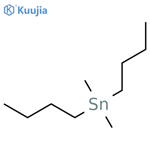

- Stannane,butyltrimethyl-

- Lithium(1+), (tetrahydrofuran)-

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:917-54-4)Methyllithium

注文番号:LE1661

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Methyllithium (1.6M in Diethyl Ether) 関連文献

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

917-54-4 (Methyllithium (1.6M in Diethyl Ether)) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:917-54-4)Methyllithium

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:917-54-4)甲基锂

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ